1H-Indazole-3-carbohydrazide hydrochloride, formerly known as AF-2364 and commonly referred to as adjudin, is a synthetic heterocyclic compound that has garnered significant interest in scientific research, particularly in reproductive biology. This compound belongs to the class of indazole derivatives, specifically carbohydrazides, and is structurally similar to lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid). [] Adjudin has been primarily investigated for its potential as a non-hormonal male contraceptive due to its unique effects on spermatogenesis. []
1H-indazole-3-carbohydrazide hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound is classified as a hydrazone derivative of indazole, which is a bicyclic structure comprising a five-membered ring containing two nitrogen atoms. The hydrochloride form indicates that the compound is combined with hydrochloric acid, enhancing its solubility and stability.
The synthesis of 1H-indazole-3-carbohydrazide hydrochloride can be traced back to various synthetic methodologies involving indazole derivatives. Indazoles are known for their diverse biological activities, making them valuable in drug discovery and development. The compound can be synthesized through various routes, often starting from indazole-3-carboxylic acid or its derivatives.
1H-indazole-3-carbohydrazide hydrochloride belongs to the class of heterocyclic compounds, specifically categorized under indazoles. Its structure and functional groups allow it to participate in various chemical reactions, making it an important intermediate in organic synthesis.
The synthesis of 1H-indazole-3-carbohydrazide hydrochloride typically involves the reaction of indazole-3-carboxylic acid with hydrazine hydrate. The general procedure includes heating the acid with hydrazine in an appropriate solvent such as ethanol under reflux conditions.
For example, one study reported a yield of 98% when synthesizing 1H-indazole-3-carbohydrazide from its corresponding carboxylic acid under reflux conditions in ethanol .
The molecular structure of 1H-indazole-3-carbohydrazide hydrochloride consists of:
This configuration contributes to its reactivity and interaction with biological targets.
Key molecular data include:
1H-indazole-3-carbohydrazide hydrochloride can undergo various chemical reactions, including:
The reaction mechanisms often involve nucleophilic attack by the hydrazine nitrogen on electrophilic centers, followed by dehydration to form stable products. For instance, when reacting with formaldehyde in acidic conditions, the compound can form N-methyl derivatives .
The mechanism of action for compounds like 1H-indazole-3-carbohydrazide hydrochloride often involves interaction with biological targets such as enzymes or receptors. The indazole moiety may act as a scaffold for binding, while the hydrazone functionality can enhance biological activity through hydrogen bonding or coordination interactions.
Recent studies have indicated that indazole derivatives exhibit kinase inhibitory activity, which suggests that 1H-indazole-3-carbohydrazide hydrochloride may also possess similar properties . The specific pathways and targets are still under investigation but could include modulation of signaling pathways involved in cancer progression.
Relevant analyses such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structural integrity and purity of synthesized compounds .
1H-indazole-3-carbohydrazide hydrochloride has several scientific applications:
Recent literature highlights ongoing research into novel derivatives based on this compound, emphasizing its significance in drug development and therapeutic applications .
The indazole nucleus—a bicyclic structure featuring fused benzene and pyrazole rings—has emerged as a privileged scaffold in modern medicinal chemistry due to its exceptional versatility in drug design. This heterocycle exists predominantly as the thermodynamically stable 1H-tautomer, which exhibits favorable binding interactions with diverse biological targets through hydrogen bonding and π-stacking [1] [3]. The strategic incorporation of substituents at the N1, C3, and benzo-fused positions enables precise modulation of pharmacokinetic and pharmacodynamic properties, making indazole derivatives invaluable across therapeutic areas.
Notably, several indazole-based drugs have achieved clinical success: Niraparib (PARP inhibitor for ovarian cancer), pazopanib (tyrosine kinase inhibitor for renal cell carcinoma), and benzydamine (non-steroidal anti-inflammatory) exemplify the scaffold's broad utility [1]. The C3 position is particularly amenable to functionalization, serving as a molecular "handle" for introducing pharmacophoric elements like the carbohydrazide group. This adaptability has positioned indazole as a bioisostere for indole and other nitrogen heterocycles, often enhancing target affinity and metabolic stability [3] [6].
Table 1: Clinically Utilized Indazole-Based Pharmaceuticals
Drug Name | Therapeutic Target | Indication | Key Structural Features |
---|---|---|---|
Niraparib | PARP enzyme | Ovarian/breast cancer | 1H-Indazole with piperidine substituent |
Pazopanib | VEGFR/PDGFR tyrosine kinases | Renal cell carcinoma | 1H-Indazole-3-sulfonamide derivative |
Benzydamine | Inflammatory mediators | Mucosal inflammation | 3-(N,N-Dimethylamino)propoxy substituent |
Granisetron | 5-HT₃ receptor | Chemotherapy-induced nausea | 1-Methyl-1H-indazole-3-carboxamide |
Axitinib | VEGFR tyrosine kinases | Advanced renal cell carcinoma | 3-Vinylindazole core |
Hydrazide functionalization (–CONHNH₂) represents a strategic molecular modification that profoundly influences the bioactivity profile of heterocyclic compounds. This moiety confers three critical advantages: 1) Enhanced hydrogen-bonding capacity through both carbonyl oxygen and hydrazide nitrogen atoms, 2) Increased molecular rigidity that can improve target selectivity, and 3) Chemical versatility for generating diverse derivatives (hydrazones, azoles, triazoles) via condensation or cyclization reactions [9].
In the context of indazole chemistry, 3-carbohydrazide derivatives exhibit unique pharmacophoric properties. The electron-withdrawing nature of the carbohydrazide group modulates the indazole ring's electron density, potentially enhancing interactions with enzymatic catalytic sites. Furthermore, the nucleophilic hydrazine nitrogen facilitates the formation of Schiff bases with carbonyl-containing biomolecules, a mechanism exploited in inhibitors of transaminases and carbonyl-metabolizing enzymes [4] . Antimicrobial studies demonstrate that indazole-3-carbohydrazide hybrids exhibit potent activity against Gram-positive pathogens (e.g., Streptococcus pneumoniae, MIC = 4.0–8.0 µg/mL), outperforming standard antibiotics like ampicillin [4]. Similarly, in anticancer research, the hydrazide moiety enables conjugation with hydrophobic fragments that optimize binding to kinase back pockets, as evidenced in potent PAK1 inhibitors (IC₅₀ = 9.8 nM) [2].
Table 2: Biological Applications of Hydrazide-Functionalized Bioactive Compounds
Therapeutic Area | Target/Mechanism | Key Hydrazide Derivatives | Advantages of Hydrazide Moiety |
---|---|---|---|
Antimicrobials | Bacterial topoisomerase/DHFR | 1,2,3-Triazole-indazole carbohydrazide hybrids | Enhanced membrane penetration, H-bonding |
Anticancer Agents | PAK1 kinase inhibition | 1H-Indazole-3-carboxamide-hydrazide conjugates | Deep back pocket binding, selectivity |
Ion Channel Modulators | CRAC channel blockade | Indazole-3-carboxamide regioisomers | Regioselective target engagement |
Antivirals | Viral protease inhibition | Hydrazone-linked indazole derivatives | Chelation of catalytic zinc ions |
Anti-inflammatory | COX-2/5-LOX dual inhibition | Arylhydrazide-indazole conjugates | Antioxidant radical scavenging capability |
The synthetic exploration of indazole-3-carbohydrazides evolved through three distinct phases, paralleling advancements in heterocyclic chemistry:
Early Synthetic Methods (Pre-2000): Initial routes relied on multistep sequences starting from anthranilic acid derivatives or ortho-halo aryl ketones. The Cadogan cyclization (using trialkyl phosphites with o-nitrobenzaldehydes) provided access to 2H-indazoles, but with limited regiocontrol. Hydrazide formation typically required esterification of indazole-3-carboxylic acids followed by hydrazinolysis—a process complicated by the indazole ring's sensitivity to strong bases [1] [6]. These methods suffered from moderate yields (30–60%), especially for electron-rich indazoles, hampering systematic structure-activity relationship (SAR) studies.
Methodological Refinements (2000–2015): The discovery of metal-catalyzed cyclizations marked a significant leap forward. Palladium-catalyzed C–H amination enabled direct construction of the indazole ring from hydrazone precursors, while rhodium(III)-promoted double C–H activation allowed coupling with internal alkynes to form 3-substituted indazoles [1] [6]. Concurrently, optimized nitrosation protocols emerged: Chevalier's procedure (2018) achieved near-quantitative conversion of indoles to 1H-indazole-3-carboxaldehydes using slow addition of NaNO₂/HCl at 0°C, minimizing dimerization side products [6]. These aldehydes served as pivotal intermediates for oxidations to carboxylic acids—precursors to carbohydrazides.
Contemporary Innovations (2015–Present): The development of continuous flow technologies revolutionized large-scale production. High-temperature/high-pressure flow reactors enabled efficient synthesis of key intermediates like 1-methyl-1H-indazole-3-carboxylic acid—a direct precursor to carbohydrazides via ester hydrazinolysis [10]. This technological advancement coincided with the identification of carbohydrazide derivatives as multitarget therapeutic agents. For instance, indazole-3-carbohydrazides demonstrated dual activity as CRAC channel blockers (IC₅₀ < 1 µM) and serotonin-4 receptor ligands, highlighting their structural advantage in polypharmacology [5] [7]. The hydrochloride salt form (1H-indazole-3-carbohydrazide hydrochloride) gained prominence for improved solubility and crystallinity, facilitating pharmaceutical formulation.
Table 3: Evolution of Synthetic Strategies for Indazole-3-Carbohydrazides
Synthetic Era | Key Methodologies | Representative Intermediates | Yield Limitations |
---|---|---|---|
Classical Approaches | Cadogan cyclization, Ester hydrazinolysis | Ethyl 1H-indazole-3-carboxylate | 30–60% (low for electron-rich indoles) |
Catalytic Methods | Pd-catalyzed C–H amination, Rh(III)-catalyzed coupling | 1H-Indazole-3-carboxaldehydes | 70–95% (optimized for specific substituents) |
Modern Flow Chemistry | Continuous nitration/cyclization, High-pressure hydrazinolysis | 1-Methyl-1H-indazole-3-carboxylic acid | >90% (scalable to 100 kg batches) |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7